molecular formula C22H25FN4O B2543532 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile CAS No. 1207012-60-9

4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile

Cat. No.: B2543532
CAS No.: 1207012-60-9
M. Wt: 380.467
InChI Key: QXOKQDZWVDSJGI-UHFFFAOYSA-N
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Description

4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile (CAS 1207012-60-9) is a chemical compound with the molecular formula C 22 H 25 FN 4 O and a molecular weight of 380.46 g/mol . This quinoline-3-carbonitrile derivative is offered for research purposes, with available purity of 90% and above . The compound features an azepane (7-membered ring) moiety linked via a carbonyl group to a piperidine ring, which is attached to a fluorinated quinoline core. Azepane-based structures are significant motifs in medicinal chemistry, found in a variety of bioactive molecules and natural products . Research indicates that azepane-containing compounds exhibit a broad spectrum of pharmacological properties, making them valuable scaffolds in drug discovery efforts for conditions such as cancer, tuberculosis, and Alzheimer's disease, among others . Furthermore, structurally related quinoline-3-carboxamide compounds have been investigated as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a target relevant in the research of inflammatory disorders, muscular dystrophy, and muscle injury recovery . Researchers can utilize this compound to explore its potential biological activities and mechanisms of action. This product is intended For Research Use Only (RUO) and is not approved for use in humans or animals, nor for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O/c23-18-5-6-20-19(13-18)21(17(14-24)15-25-20)26-11-7-16(8-12-26)22(28)27-9-3-1-2-4-10-27/h5-6,13,15-16H,1-4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOKQDZWVDSJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluoro group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Incorporation of the azepane moiety: This can be achieved through amide bond formation using azepane-1-carboxylic acid and coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or piperidine derivatives.

    Substitution: Formation of substituted quinoline or piperidine derivatives.

Scientific Research Applications

4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine and azepane moieties can interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles with carbonitrile substituents. Below is a detailed comparison with analogous compounds derived from the evidence:

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

  • Structure: Quinoline core with chlorine at position 6, piperidine at position 4, and pyrrolidine at position 2.
  • Key Differences :
    • Substitution: Chlorine (electron-withdrawing) vs. fluorine (smaller, less electronegative) at position 4.
    • Functional Groups: Lacks the azepane-carbonyl-piperidine moiety and carbonitrile group.

6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile

  • Structure : Pyridine core with carbonitrile at position 3 and a piperazine ring (substituted with 3-methylphenyl) at position 5.
  • Key Differences: Core Heterocycle: Pyridine (6-membered) vs. quinoline (10-membered fused system). Substituents: Piperazine (two nitrogen atoms) vs. piperidine (single nitrogen) in the target compound.
  • Applications : Piperazine derivatives are often explored for CNS-targeting drugs due to their ability to cross the blood-brain barrier .

5-[(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Structure: Pyridine carbonitrile with a thiazolidinone moiety, fluorophenyl-piperazine, and methyl groups.
  • Key Differences: Additional Moieties: Thiazolidinone (associated with antimicrobial activity) and fluorophenyl groups. Core Heterocycle: Pyridine vs. quinoline, impacting aromaticity and binding interactions.
  • Applications: Thiazolidinone derivatives are commonly investigated for antifungal or antibacterial activity .

1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Derivatives

  • Structure : Piperidine linked to thiazole and dihydroisoxazole groups.
  • Key Differences: Heterocyclic Diversity: Thiazole and isoxazole rings vs. quinoline and azepane-carbonyl groups. Functionalization: Acetylated piperidine vs. azepane-carbonyl-piperidine.
  • Applications : Patent data highlight fungicidal properties for crop protection .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Potential Applications
4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile Quinoline 6-Fluoro, 3-carbonitrile, 4-(azepane-1-carbonyl-piperidine) C25H28FN5O 449.53 Hypothesized agrochemicals
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Quinoline 6-Chloro, 4-piperidine, 2-pyrrolidine C18H21ClN2 300.83 Research applications
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile Pyridine 3-Carbonitrile, 6-(3-methylphenyl-piperazine) C17H18N4 278.35 CNS drug candidates
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Piperidine Thiazole, dihydroisoxazole, acetyl group C19H20N2O2S 340.44 Fungicides

Key Findings and Implications

  • Electronic Effects : Fluorine and chlorine substituents influence electron distribution, affecting reactivity and binding. The smaller fluorine atom may enhance metabolic stability compared to chlorine .
  • Heterocyclic Diversity: Quinoline derivatives (e.g., the target compound) offer extended π-systems for hydrophobic interactions, while pyridine-based analogs (e.g., ) prioritize solubility and synthetic accessibility .

Biological Activity

The compound 4-[4-(Azepane-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile is a synthetic derivative belonging to the fluoroquinolone class, which is known for its broad-spectrum antimicrobial properties. This article explores its biological activity, focusing on its antimicrobial efficacy, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H29FN4O2\text{C}_{24}\text{H}_{29}\text{FN}_{4}\text{O}_{2}

This structure includes a fluoroquinolone core, which is critical for its biological activity.

Antimicrobial Activity

Fluoroquinolones are primarily known for their antibacterial properties. The biological activity of this compound has been evaluated against various bacterial strains, with a focus on Gram-negative and Gram-positive bacteria.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. The minimal inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

Bacterial StrainMIC (μg/mL)
Escherichia coli<0.016
Pseudomonas aeruginosa16 - 64
Staphylococcus aureus4 - 16

These results indicate that the compound has potent activity against both conventional and resistant strains, particularly against E. coli and P. aeruginosa, underscoring its potential as an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of fluoroquinolones is heavily influenced by structural modifications at various positions on the quinolone ring. In the case of this compound, the presence of the azepane and piperidine moieties enhances lipophilicity and cellular penetration, which are crucial for antimicrobial efficacy.

Research indicates that modifications at the C7 position of fluoroquinolones can significantly alter their antimicrobial spectrum and potency. The incorporation of azepane and piperidine groups allows for better interaction with bacterial topoisomerases, which are the primary targets of fluoroquinolones .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Resistant Strains :
    A study involving clinical isolates of ciprofloxacin-resistant Pseudomonas aeruginosa showed that derivatives of this compound maintained efficacy against resistant strains, with MIC values significantly lower than those for standard treatments.
  • Comparative Study :
    In comparative analyses with other fluoroquinolone derivatives, this compound demonstrated superior bactericidal activity against multi-drug resistant E. coli, suggesting its potential as a next-generation antibiotic .

Q & A

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Immobilize kinases (e.g., FLT3, EGFR) on CM5 chips. Measure binding kinetics (KD) at varying compound concentrations (1 nM–10 µM) .
  • Cellular Assays : Use HEK293 cells transfected with target kinases. Quantify inhibition via luminescence-based ATPase assays (IC50 values) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to dock the compound into kinase active sites (PDB: 4XTL for FLT3). Prioritize poses with hydrogen bonds to hinge regions (e.g., Cys-694) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

What experimental design is recommended for in vivo pharmacokinetic studies?

Advanced Research Question

  • Dosing : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h post-dose .
  • Bioanalysis : Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL). Calculate parameters (t1/2, Cmax, AUC) using non-compartmental analysis (Phoenix WinNonlin) .
  • Tissue Distribution : Sacrifice animals, homogenize tissues (liver, brain), and extract analyte using acetonitrile precipitation .

How should conflicting crystallographic data on piperidine-azepane conformation be resolved?

Advanced Research Question

  • Refinement Checks : Re-process raw diffraction data with SHELXL, enforcing geometric restraints (e.g., planarity of the quinoline ring) .
  • Cross-Validation : Compare with DFT-optimized structures (B3LYP/6-31G*) to identify energetically favorable conformers .
  • Spectroscopic Correlation : Validate torsional angles via NOESY (nuclear Overhauser effects between piperidine and azepane protons) .

What strategies mitigate toxicity risks during preclinical evaluation?

Advanced Research Question

  • Metabolic Stability : Incubate with human liver microsomes (HLM). Monitor CYP3A4/2D6 inhibition (IC50 >10 µM preferred) .
  • Genotoxicity : Conduct Ames tests (TA98/TA100 strains) with/without S9 activation. Acceptable threshold: <2-fold revertant increase .
  • Cardiotoxicity : Patch-clamp assays on hERG-expressed HEK cells. Target IC50 >30 µM to avoid QT prolongation .

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